molecular formula C13H23NO3 B063611 Tert-butyl 4-(allyloxy)piperidine-1-carboxylate CAS No. 163210-43-3

Tert-butyl 4-(allyloxy)piperidine-1-carboxylate

Cat. No. B063611
CAS RN: 163210-43-3
M. Wt: 241.33 g/mol
InChI Key: WVZUBRRBXSQEPB-UHFFFAOYSA-N
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Description

Tert-butyl 4-allyl-4-(allyloxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H27NO3 . It has a molecular weight of 281.39 g/mol . The compound is characterized by a structure that includes a piperidine ring, which is a common feature in many pharmaceuticals and natural products .


Molecular Structure Analysis

The molecular structure of Tert-butyl 4-allyl-4-(allyloxy)piperidine-1-carboxylate is characterized by a piperidine ring substituted with allyl and allyloxy groups . The InChI string of the compound is InChI=1S/C16H27NO3/c1-6-8-16(19-13-7-2)9-11-17(12-10-16)14(18)20-15(3,4)5/h6-7H,1-2,8-13H2,3-5H3 .


Physical And Chemical Properties Analysis

Tert-butyl 4-allyl-4-(allyloxy)piperidine-1-carboxylate has a molecular weight of 281.39 g/mol . It has a computed XLogP3-AA value of 3.1, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The rotatable bond count is 7 .

Scientific Research Applications

Synthesis of Novel Organic Compounds

“Tert-butyl 4-(allyloxy)piperidine-1-carboxylate” serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Biological Activities

The derived compounds from “Tert-butyl 4-(allyloxy)piperidine-1-carboxylate” have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Drug Discovery

Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .

Synthesis of Biologically Active Natural Products

“Tert-butyl 4-(allyloxy)piperidine-1-carboxylate” is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

Anticancer, Anti-inflammatory, and Antinociceptive Activities

Indole derivatives, which can be synthesized from “Tert-butyl 4-(allyloxy)piperidine-1-carboxylate”, were found to possess anticancer, anti-inflammatory, and antinociceptive activities .

Synthesis of Vandetanib

“Tert-butyl 4-(allyloxy)piperidine-1-carboxylate” is the key intermediate of Vandetanib, a medication used to treat certain types of cancer .

Future Directions

The future directions for research on Tert-butyl 4-allyl-4-(allyloxy)piperidine-1-carboxylate could involve exploring its potential applications in pharmaceuticals and bioactive compounds, given the prevalence of the piperidine ring in these types of compounds . Further studies could also investigate its synthesis and chemical properties in more detail.

properties

IUPAC Name

tert-butyl 4-prop-2-enoxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-5-10-16-11-6-8-14(9-7-11)12(15)17-13(2,3)4/h5,11H,1,6-10H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZUBRRBXSQEPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621270
Record name tert-Butyl 4-[(prop-2-en-1-yl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(allyloxy)piperidine-1-carboxylate

CAS RN

163210-43-3
Record name 1,1-Dimethylethyl 4-(2-propen-1-yloxy)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163210-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-[(prop-2-en-1-yl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of NaH (0.48 g, 11.9 mmol; 60% dispersion) in dry DMF (50 mL) at 0° C. was added a solution of 21-2 (2.0 g, 9.9 mmol) in DMF (15 mL). After 10 min, the cooling bath was removed, but then returned after another 10 min, followed by addition of allyl bromide (4.3 mL, 50 mmol). After 1.5 h, the reaction was quenched with 10% KHSO4 and then diluted with H2O (90 mL). The reaction mixture was extracted with EtOAc, the layers separated, and the EtOAc portion washed with H2O, 5% KHSO4, sat. NaHCO3 and brine, dried (MgSO4) and concentrated. Flash chromatography (silica, 20% EtOAc/hexanes) gave 21-3 as a yellowish oil. Rf 0.47 (silica, 20% EtOAc/hexanes).
Name
Quantity
0.48 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
4.3 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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